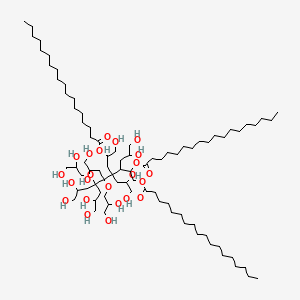

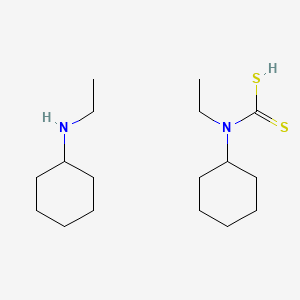

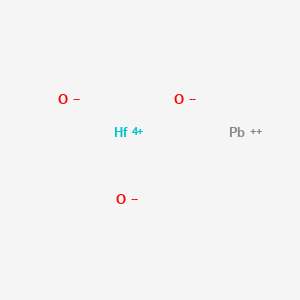

![molecular formula C9H12O2 B576660 (1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid CAS No. 14734-13-5](/img/structure/B576660.png)

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid, also known as norbornene-2-acetic acid, is a bicyclic organic compound with a carboxylic acid functional group. It is widely used in the field of organic chemistry as a starting material for the synthesis of a variety of compounds. 2.1]hept-5-en-2-ylacetic acid.

Scientific Research Applications

Polymer Synthesis : This compound is used in the synthesis of homo- and copolymers. For example, polymers containing repeating units based on bicyclo[2.2.1]hept-5-en-2-ylmethyl decanoate and related compounds were synthesized using palladium(II) catalysts (Reinmuth et al., 1996).

Creation of Alicyclic Polymers : Alicyclic polymers designed for use as 193 nm photoresist materials have been synthesized using compounds related to bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. These polymers were created through various polymerization techniques and are soluble in common organic solvents (Okoroanyanwu et al., 1998).

Enzymatic Hydrolysis Studies : The compound has been used in studies involving enzymatic hydrolysis. For instance, multigram preparation of (+)-(1R,2R,4R)-endo-bicyclo[2.2.1]hept-5-en-2-ol was achieved via enantioselective hydrolysis using lipase from Candida cylindracea (Eichberger et al., 1986).

Studies in Stereochemistry : Research has been conducted on the stereochemistry of oxidation of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acids and their derivatives, investigating how oxidation with peroxyacetic acid affects the structure of these compounds (Nazarov et al., 1958).

Synthesis of Novel Compounds : This compound is also involved in the synthesis of novel racemic conformationally locked carbocyclic nucleosides derived from substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols, contributing to advancements in nucleoside analogues (Šála et al., 2006).

Use in Magnetic Nanoparticle Stabilization : This compound's derivatives have been used in the synthesis of diblock copolymers for the stabilization of magnetic nanoparticles, demonstrating its application in nanotechnology (Belfield et al., 2006).

Photoreactive Polymer Research : The compound has been incorporated into poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), a functional polymer demonstrating significant changes in refractive index upon UV irradiation (Griesser et al., 2009).

Mechanism of Action

Mode of Action

The mode of action of this compound involves a 1,3-dipolar rearrangement with acetonitrile oxide .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation, breakage, and/or reorganization of chemical bonds along the reaction progress . The mechanism includes depopulation of the electron density at the N−C triple bond and creation of the V(N) and V© monosynaptic basins, depopulation of the former C−C double bond with the creation of V(C,C) basins, and final formation of the V(O,C) basin associated with the O−C bond .

Properties

IUPAC Name |

2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVGJQMCNYJEHM-CSMHCCOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@H]([C@H]1C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650817 |

Source

|

| Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14734-13-5 |

Source

|

| Record name | [(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

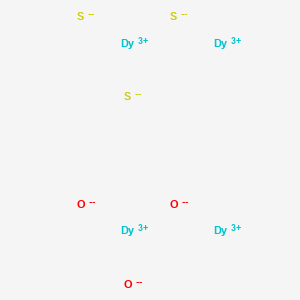

![1H-5,8-Methanonaphtho[2,3-d]imidazole](/img/structure/B576583.png)

![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)